2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
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Overview
Description
2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one is a complex organic compound that features a unique structure combining a pyridine ring, an indene moiety, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the formation of the indene moiety. The methoxy groups are introduced through methylation reactions. The benzyl group is often added via a benzylation reaction using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine ring or the indene moiety.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar indene moiety and are known for their biological activity.
Pyridine derivatives: Feature the pyridine ring and are widely studied for their chemical and biological properties.
Uniqueness
2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one is unique due to its combination of structural elements, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2452407-72-4 |
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Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-8,10,14-15,17,20H,9,11-13,16H2,1-2H3 |
InChI Key |
IMWZBSNYDVILDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(C=C3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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